
N-(2,4-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole and its derivatives often involves the use of glyoxal and ammonia . For 1,2,4-triazole derivatives, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole and its derivatives show a broad range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Wissenschaftliche Forschungsanwendungen
Potential Pesticides and Organic Compounds
Research has characterized N-derivatives of related compounds as potential pesticides through X-ray powder diffraction, offering insights into their structural properties and potential applications in agricultural science. This approach helps in understanding the chemical's role in pesticide development, contributing to safer and more effective pest control methods (Olszewska, Tarasiuk, & Pikus, 2011).
Cholinesterase Inhibition
A study on N-aryl derivatives of triazole compounds, including structural analogs of the specified chemical, demonstrated moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Riaz et al., 2020).
Antitumor Activity
Compounds bearing structural similarity to the specified chemical have been evaluated for antitumor activity, showing potential in cancer treatment. Such studies highlight the chemical's utility in synthesizing derivatives that could inhibit tumor cell proliferation and contribute to developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Structural Characterization
The structural characterization of compounds related to the specified chemical, through single crystal diffraction, has been conducted to understand their molecular geometry and interactions. This knowledge is crucial for designing molecules with specific properties and functions in various scientific applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antiplasmodial Properties
Research on N-(3-Trifluoroacetyl-indol-7-yl) Acetamides, related to the chemical , indicates potential antiplasmodial properties against Plasmodium falciparum, suggesting applications in malaria treatment. These findings provide a foundation for developing new antimalarial agents based on structural analogs of the specified compound (Mphahlele, Mmonwa, & Choong, 2017).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5OS/c1-16-7-12-22(17(2)13-16)29-24(33)15-34-26-31-30-25(32(26)19-10-8-18(27)9-11-19)21-14-28-23-6-4-3-5-20(21)23/h3-14,28H,15H2,1-2H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONJUUIATPVXIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)
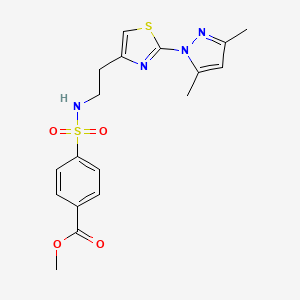

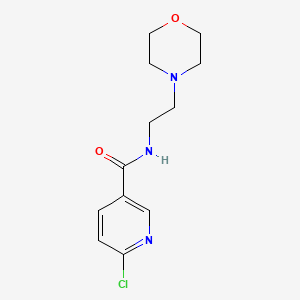
![5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421256.png)
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2421258.png)

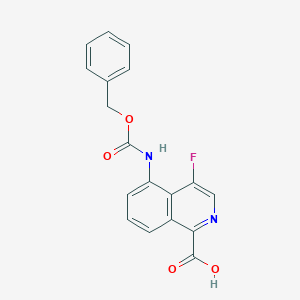
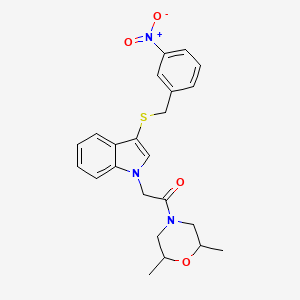
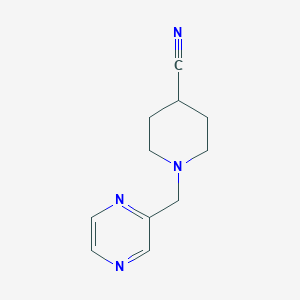
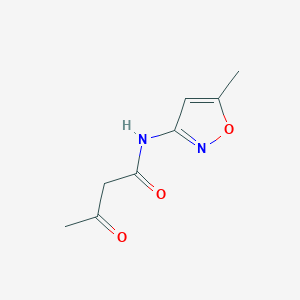
![8-{4-[(2-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2421270.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)